molecular formula C19H24N2 B1201205 Yohimban CAS No. 523-06-8

Yohimban

Cat. No. B1201205
CAS RN: 523-06-8
M. Wt: 280.4 g/mol
InChI Key: JUPDIHMJFPDGMY-DEYYWGMASA-N
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Description

Synthesis Analysis

The total synthesis of yohimbine, a derivative of Yohimban, has been reported . A bioinspired coupling was developed, which allowed for the rapid construction of the entire pentacyclic skeleton and the complete control of all five stereogenic centers . This approach led to the divergent and collective synthesis of all four stereoisomeric subfamilies of yohimbine alkaloids .


Molecular Structure Analysis

Yohimban has a molecular formula of C19H24N2 . Its average mass is 280.407 Da and its monoisotopic mass is 280.193939 Da . The IUPAC name for Yohimban is (4aR,13bS,14aS)-1,2,3,4,4a,5,7,8,13,13b,14,14a-Dodecahydroindolo [2′,3′:3,4]pyrido [1,2- b ]isoquinoline .


Chemical Reactions Analysis

Yohimbine, a derivative of Yohimban, shows two irreversible oxidation peaks at +0.80 and +1.65 V when cyclic voltammetry is carried out in Britton–Robinson buffer solution at pH 7 . This reaction was used to develop a sensitive analytical method for the direct determination of yohimbine .


Physical And Chemical Properties Analysis

Yohimban has a chemical formula of C19H24N2 . Its average mass is 280.407 Da and its monoisotopic mass is 280.193939 Da . The IUPAC name for Yohimban is (4aR,13bS,14aS)-1,2,3,4,4a,5,7,8,13,13b,14,14a-Dodecahydroindolo [2′,3′:3,4]pyrido [1,2- b ]isoquinoline .

Scientific Research Applications

  • Synthesis of Yohimban Alkaloids :

    • A methodology for synthesizing the yohimban skeleton involves the condensation of β-keto ester with tryptamine, followed by cross metathesis and tandem cyclization reactions (Parra et al., 2017).
    • Another approach for synthesizing yohimban alkaloids employs stereocontrolled alkylation of α-amino carbanions mediated by chiral formamidines (Meyers et al., 1991).
  • Pharmacological Applications :

    • Yohimbine, a derivative of yohimban, is used for treating erectile dysfunction, showing a notable effect over placebo in controlled studies (Morales, 2001).
    • Yohimbine also has applications in facilitating fear extinction in phobic patients, as indicated by a study involving claustrophobic participants (Powers et al., 2009).
  • Health Effects :

    • Research on yohimbine suggests it acts as an α2A/D-antagonist in the rat prefrontal cortex, affecting the noradrenergic system (Kovacs & Hernádi, 2006).
    • The use of Yohimbe, another yohimban derivative, can lead to reproductive, cytological, and biochemical toxicity in male Swiss albino mice, warranting cautious use (Al-Majed et al., 2006).

Safety And Hazards

Yohimbine, a derivative of Yohimban, is considered hazardous. It may be fatal if swallowed, absorbed through the skin, or inhaled . It may cause skin and eye irritation, and it may cause central nervous system effects . It is recommended to handle it with care, using protective clothing and working in a well-ventilated area .

properties

IUPAC Name

(1S,15R,20S)-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1/h3-4,7-8,13-14,18,20H,1-2,5-6,9-12H2/t13-,14-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPDIHMJFPDGMY-DEYYWGMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CN3CCC4=C(C3CC2C1)NC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C1)NC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Yohimban

CAS RN

523-06-8
Record name Yohimban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=523-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Yohimbane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name YOHIMBANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R2D2XM7CG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
542
Citations
PA Wender, TE Smith - The Journal of Organic Chemistry, 1996 - chemistry.williams.edu
The transition metal-catalyzed intramolecular [4+ 2] cycloaddition between dienes and unactivated π-systems has been shown to offer several advantages over the corresponding Diels-…
Number of citations: 97 chemistry.williams.edu
DH Hua, SN Bharathi, JAK Panangadan… - The Journal of …, 1991 - ACS Publications
Introduction In the study of the enantioselective synthesis of cyclic alkaloids having a nitrogen-atom ring juncture, the addi-tion reactions of chiral-sulfinyl ketimines with various ene …
Number of citations: 79 pubs.acs.org
AI Meyers, TK Highsmith… - The Journal of Organic …, 1991 - ACS Publications
A route to (-)-peeudo and (-)-allo isomers of yohimban is described. This asymmetric synthetic approach to indole alkaloids is based on the stereocontrolled alkylation of-amino …
Number of citations: 40 pubs.acs.org
R Yamaguchi, T Hamasaki, T Sasaki… - The Journal of …, 1993 - ACS Publications
… Considering that most of the yohimban alkaloids possess a one-carbon functionality at the … -substituted oZZo-yohimban system 15 (Scheme VII). We chose a novel -yohimban alkaloid, …
Number of citations: 42 pubs.acs.org
M Yar, M Arshad, MN Akhtar, SA Shahzad… - European Journal of …, 2012 - eurjchem.com
A short, highly efficient synthesis of advanced intermediates to reserpine 1 has been developed starting from enamide 8 . The enamide underwent photocyclization reaction using high …
Number of citations: 13 eurjchem.com
T NAITO, O MIYATA, Y TADA… - Chemical and …, 1986 - jstage.jst.go.jp
… We have applied enamide photocycl’ization to the synthesis of yohimban ring systems and have succeeded in establishing two novel approaches which involve the construction of the …
Number of citations: 13 www.jstage.jst.go.jp
C Kowala, BJ Poppleton, JA Lamberton - Journal of Crystal and Molecular …, 1977 - Springer
The methanol adduct of powerine [methyl 10,17-dihydroxy-(16β,17β,20α)-yohimban-16-carboxylate], C 21 H 26 N 2 O 4 . CH 3 OH, crystallizes in the orthorhombic space groupP2 1 2 1 …
Number of citations: 2 link.springer.com
C Parra, P Solis, J Bonjoch, B Bradshaw - Synlett, 2017 - thieme-connect.com
A simple and straightforward assembly of the yohimban skeleton was achieved by condensation of an acyclic β-keto ester with tryptamine, followed by consecutive cross metathesis and …
Number of citations: 2 www.thieme-connect.com
C Szántay, L Tőke, K Honti - Tetrahedron Letters, 1965 - Elsevier
No. 22 1667 zethylamine, thereafter esterified with methanol in the presence of hydrochloric acid. The methyl iodide treatment of the Mannich base obtained besides ketone I, afforded …
Number of citations: 12 www.sciencedirect.com
SM Lanier, HJ Hess, A Grodski, RM Graham… - Molecular …, 1986 - ASPET
The availability of radioiodinated probes has facilitated the localization and molecular characterization of cell membrane receptors for hormones and neurotransmitters. However, such …
Number of citations: 30 molpharm.aspetjournals.org

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